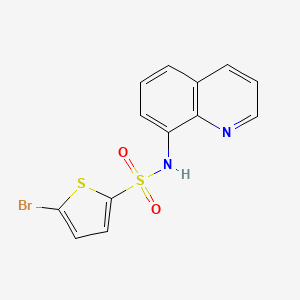

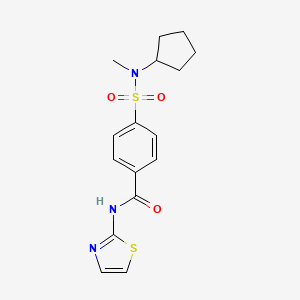

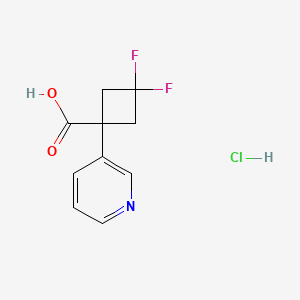

5-bromo-N-quinolin-8-ylthiophene-2-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Antimicrobial and Anticancer Properties : Quinoline sulfonamides have been explored for their antimicrobial and anticancer activities. For instance, green synthesis techniques have led to the creation of novel quinoxaline sulfonamides exhibiting antibacterial activity against pathogens like Staphylococcus spp. and Escherichia coli (Alavi et al., 2017). Additionally, the design of N-(quinolin-2-yl)sulfonamides through intermolecular amidation has shown satisfactory yields, hinting at their potential therapeutic applications (Yu et al., 2017).

Anticancer Approach in Hepatocellular Carcinoma : The quinoline core, combined with sulfonyl moieties, has been identified as significant in developing anticancer agents, particularly against liver cancer cells. Bioinformatics approaches have helped in evaluating the effects of substituents and linkers on anticancer activities, leading to the identification of potent compounds with significant anticancer effects (Chung et al., 2018).

Inhibition of Protein-Protein Interactions : Studies focusing on the structure-activity relationships around 5-bromo-8-toluylsulfonamidoquinoline have highlighted its role in disrupting the protein-protein interaction between Skp2 and Cks1, part of the SCF ligase complex. This disruption can lead to increased levels of tumor suppressor p27, offering a pathway for anticancer strategies (Singh et al., 2015).

Inhibition of Methionine Aminopeptidase : Quinolinyl sulfonamides have been identified as potent inhibitors of methionine aminopeptidase, with their activity varying depending on the metal ion present in the enzyme. This highlights their potential in developing metalloenzyme inhibitors (Huang et al., 2006).

特性

IUPAC Name |

5-bromo-N-quinolin-8-ylthiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN2O2S2/c14-11-6-7-12(19-11)20(17,18)16-10-5-1-3-9-4-2-8-15-13(9)10/h1-8,16H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWZPDZRPJIBWAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)NS(=O)(=O)C3=CC=C(S3)Br)N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-quinolin-8-ylthiophene-2-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chloro-4-methoxyphenyl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2567124.png)

![N-[4-(Hydroxymethyl)thian-4-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2567129.png)

![5-chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2567133.png)

![3-(3,4-dimethoxyphenyl)-6-(p-tolyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2567143.png)

![N-{[4-(benzyloxy)phenyl]methyl}-2-fluoropyridine-3-carboxamide](/img/structure/B2567145.png)